N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide
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Overview
Description
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide is a complex organic compound featuring a diazepane ring, a cyclopropane group, and a phenoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines under acidic or basic conditions.
Introduction of the Cyclopropane Group: The cyclopropane group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Coupling with Phenoxybenzamide: The final step involves coupling the diazepane derivative with phenoxybenzamide using coupling agents such as carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane and diazepane moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific mechanical or electronic properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenylbenzamide
- N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-methoxybenzamide
Uniqueness
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide is unique due to the presence of both a diazepane ring and a phenoxybenzamide moiety, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c32-27(25-9-4-5-10-26(25)34-24-7-2-1-3-8-24)29-22-13-15-23(16-14-22)30-17-6-18-31(20-19-30)28(33)21-11-12-21/h1-5,7-10,13-16,21H,6,11-12,17-20H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCHATVPDKEFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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